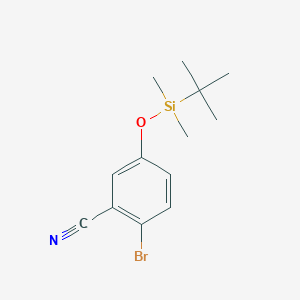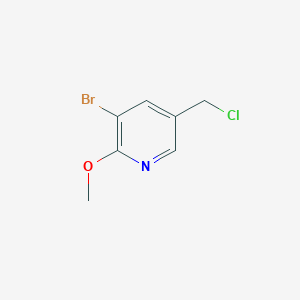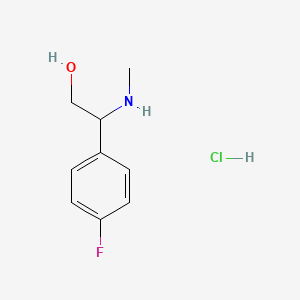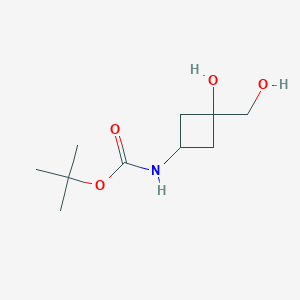
5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The methoxycarbonyl and carboxylic acid groups can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient catalysts and solvents. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The methoxycarbonyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a furan ring instead of a triazole ring, leading to different chemical properties and reactivity.
5-(Methoxycarbonyl)picolinic acid:
Uniqueness
5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the triazole ring with methoxycarbonyl and carboxylic acid groups makes this compound versatile for various applications in research and industry.
特性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC名 |
5-methoxycarbonyl-2-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4/c1-9-7-3(5(10)11)4(8-9)6(12)13-2/h1-2H3,(H,10,11) |
InChIキー |
OYNVOGGLMYITMM-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


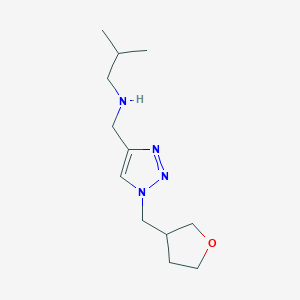
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)



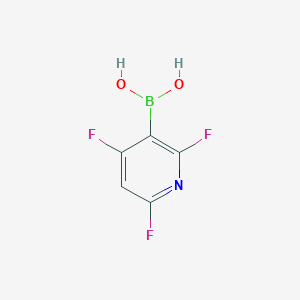
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
